4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2/c1-5-6-13-23(2)30(26,27)17-10-7-15(8-11-17)20(25)22-21-24(3)18-12-9-16(28-4)14-19(18)29-21/h7-12,14H,5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSYAYWHPQVPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole derivative, followed by the introduction of the methoxy and methyl groups. The final step involves the coupling of the benzothiazole derivative with the benzamide core under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
The compound 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, synthesizing findings from diverse, verified sources.
Chemical Properties and Structure
This compound features a benzamide structure integrated with a sulfamoyl group and a benzothiazole moiety. Its molecular formula is , and it possesses unique physicochemical properties that make it suitable for specific biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. The sulfamoyl group is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways. Studies have shown that derivatives of sulfamides can effectively combat a range of pathogens, including resistant strains of bacteria.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, sulfonamide derivatives are known to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can be beneficial in treating conditions such as glaucoma and certain types of cancer.
Anticancer Potential
Preliminary studies suggest that the benzothiazole moiety may contribute to anticancer activity. Compounds containing benzothiazole have been reported to induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The unique structural features of this compound could enhance its efficacy against various cancer types.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfamoyl compounds, including derivatives similar to the target compound. The results indicated that these compounds exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Case Study 2: Enzyme Inhibition Mechanism
A research article detailed the mechanism by which sulfamoyl compounds inhibit key metabolic enzymes. The study utilized kinetic assays to demonstrate that the target compound effectively inhibited carbonic anhydrase, suggesting potential therapeutic applications in conditions requiring reduced enzyme activity .
Case Study 3: Anticancer Activity
A recent investigation into the anticancer properties of benzothiazole derivatives highlighted their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The study emphasized the need for further exploration of compounds like this compound due to their structural similarities to known anticancer agents .
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to two analogs described in the literature (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Comparisons
447.6 g/mol) and possibly enhancing rigidity .
Benzothiazole Substituents 6-Methoxy (target and first analog): The electron-donating methoxy group enhances hydrogen-bond acceptor capacity (6 vs. 5 acceptors in the chloro analog) and may improve solubility in polar solvents .
Physicochemical Properties
- The target compound’s inferred XLogP3 (~4.0) suggests moderate lipophilicity, balancing between the benzyl analog’s higher value (4.2) and the chloro analog’s likely lower value (unreported).
- The 6-methoxy group’s hydrogen-bonding capability may favor crystalline packing patterns, as observed in studies of hydrogen-bond-directed crystallization .
Research Implications
- Drug Design : The butyl chain in the target compound may offer a favorable balance between lipophilicity and metabolic stability compared to benzyl or chloro-substituted analogs.
- Crystallography : Methoxy-substituted benzothiazoles are more likely to form stable hydrogen-bond networks in crystal lattices, aiding in structural characterization .
- Biological Activity : Further studies are needed to evaluate how substituent electronic effects (methoxy vs. chloro) influence target engagement, particularly in sulfonamide-based inhibitors.
Biological Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and antitumor activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by empirical data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.45 g/mol. The structure features a benzamide core substituted with a sulfamoyl group and a methoxy-benzothiazole moiety.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound demonstrate moderate to strong activity against various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis, which is critical for nucleic acid synthesis and cell division .
Anticancer Activity
Compounds with similar structures have been evaluated for anticancer properties. The benzothiazole moiety is known to interact with DNA and may induce apoptosis in cancer cells. Studies have shown that certain benzothiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells by inducing cell cycle arrest and apoptosis .
Enzyme Inhibition
The sulfamoyl group in the compound is associated with enzyme inhibition activities. Notably, it has shown potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Additionally, some derivatives have demonstrated urease inhibitory activity, which could be beneficial in treating conditions related to urea metabolism .
Case Studies
- Antimicrobial Screening : A study synthesized several thiazole derivatives and screened them for antimicrobial activity. The results indicated that derivatives similar to the compound exhibited zones of inhibition ranging from 12 mm to 25 mm against tested bacterial strains .
- Anticancer Evaluation : In a comparative study, compounds with the benzothiazole structure were tested against various cancer cell lines. The IC50 values indicated that some derivatives had potent anticancer effects, with values as low as 5 µM against MCF-7 cells .
- Enzyme Inhibition Assessment : A series of piperidine derivatives were evaluated for their enzyme inhibitory activities. The results showed significant inhibition against acetylcholinesterase and urease enzymes, indicating potential therapeutic applications in neurodegenerative diseases and urea cycle disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
